

An In-depth Technical Guide to Biotin-C2-S-S-pyridine

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Compound of Interest

Compound Name: Biotin-C2-S-S-pyridine

Cat. No.: B7796605

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For researchers, scientists, and drug development professionals, **Biotin-C2-S-S-pyridine** is a valuable chemical probe used in the study of protein interactions and cellular processes. This guide provides a comprehensive overview of its molecular characteristics, applications, and detailed experimental protocols.

Core Molecular Data

Biotin-C2-S-S-pyridine is a cleavable biotinylation reagent. Its key feature is the disulfide bond within its structure, which allows for the reversible labeling of proteins and other molecules. This characteristic is particularly useful in applications where the subsequent release of the biotinylated molecule is desired.

Property	Value	Reference
Molecular Weight	412.59 g/mol	[1][2]
Molecular Formula	C ₁₇ H ₂₄ N ₄ O ₂ S ₃	[1][3]
CAS Number	112247-65-1	[1][2]
Common Synonyms	(+)-Biotin-PDA, Biotin-[2-(2-pyridyldithio)ethylamide]	[3]
Primary Application	Cleavable ADC (Antibody-Drug Conjugate) Linker	[1][4][5]

Applications in Research and Drug Development

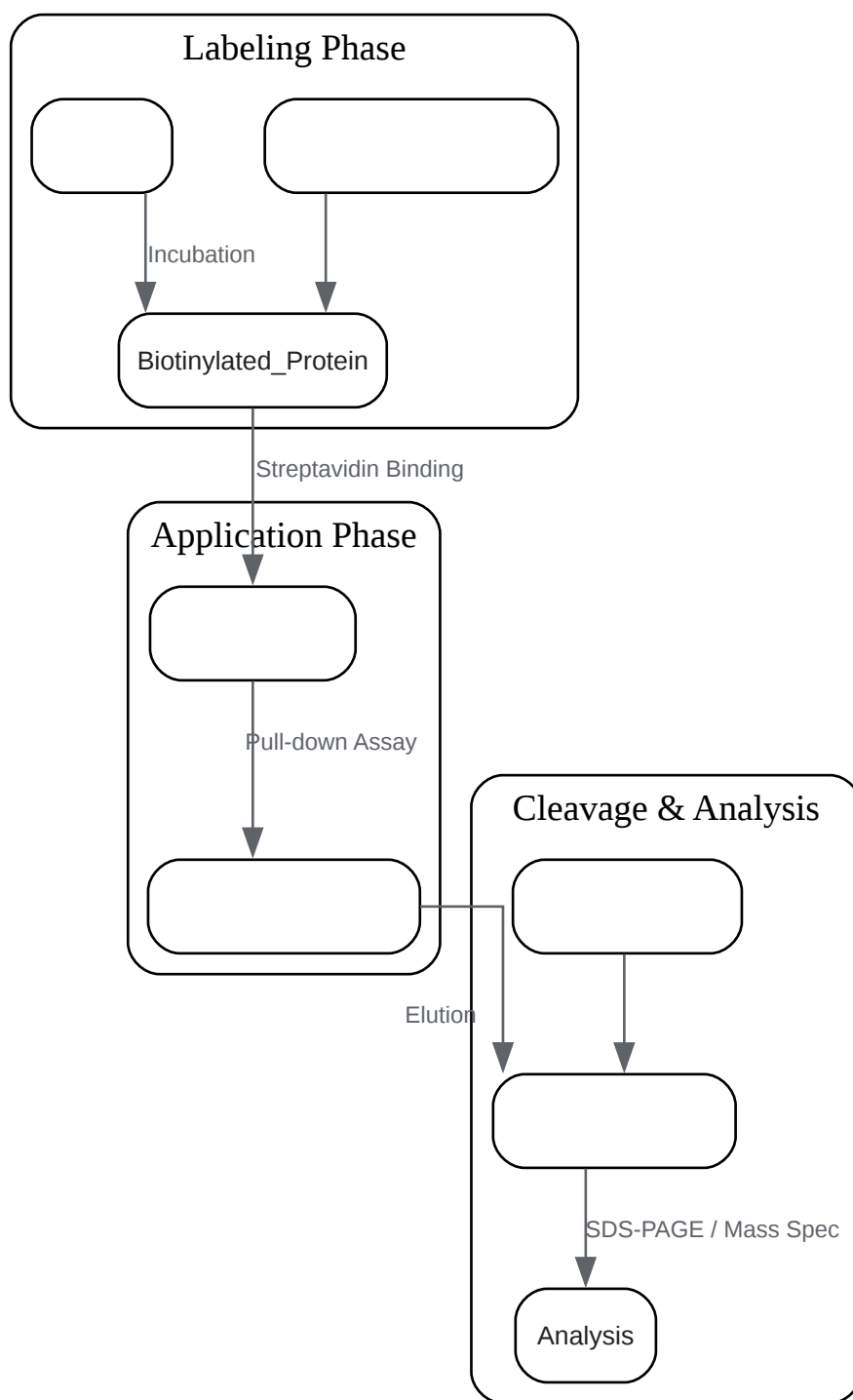
The primary application of **Biotin-C2-S-S-pyridine** lies in its use as a cleavable linker in antibody-drug conjugates (ADCs).^{[1][4][5]} The disulfide bond is designed to be stable in the bloodstream but can be cleaved inside a target cell, releasing the cytotoxic payload.

Furthermore, this reagent is instrumental in studying protein-protein interactions, mapping protein localization, and tracking receptor internalization. The ability to reverse the biotinylation by cleaving the disulfide bond with reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is a key advantage.^{[6][7]}

Experimental Workflow and Protocols

The following sections detail the typical experimental workflow and protocols for using **Biotin-C2-S-S-pyridine** for protein biotinylation and subsequent cleavage.

Reversible Biotinylation Workflow



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Reversible biotinylation workflow using **Biotin-C2-S-S-pyridine**.

Detailed Experimental Protocols

1. Preparation of Reagents:

- **Biotin-C2-S-S-pyridine** Stock Solution: Prepare a 10 mM stock solution in an appropriate solvent such as dimethyl sulfoxide (DMSO).
- Protein Solution: The protein of interest should be in a buffer free of primary amines (e.g., Tris), as these can compete with the biotinylation reaction. Phosphate-buffered saline (PBS) at pH 7.2-8.0 is a suitable alternative. The protein concentration should ideally be between 1-10 mg/mL.
- Reducing Agents: Prepare fresh stock solutions of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water).

2. Protein Biotinylation:

- Add a 10- to 20-fold molar excess of the **Biotin-C2-S-S-pyridine** stock solution to the protein solution. The optimal ratio may need to be determined empirically for each protein.
- Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
- Remove the excess, unreacted biotinylation reagent using a desalting column or dialysis against PBS.

3. Application (Example: Pull-Down Assay):

- Immobilize the biotinylated protein on streptavidin-coated beads by incubating for 1 hour at room temperature with gentle mixing.
- Wash the beads several times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.
- Incubate the beads with a cell lysate or a solution containing potential interacting partners for 1-2 hours at 4°C.
- Wash the beads again to remove unbound proteins.

4. Cleavage and Elution:

- To release the biotinylated protein and its interacting partners, incubate the beads with an elution buffer containing a reducing agent. A typical elution buffer would be PBS containing 50-100 mM DTT or 10-20 mM TCEP.
- Incubate for 30 minutes at room temperature with occasional vortexing.
- Separate the beads from the supernatant which now contains the eluted proteins.

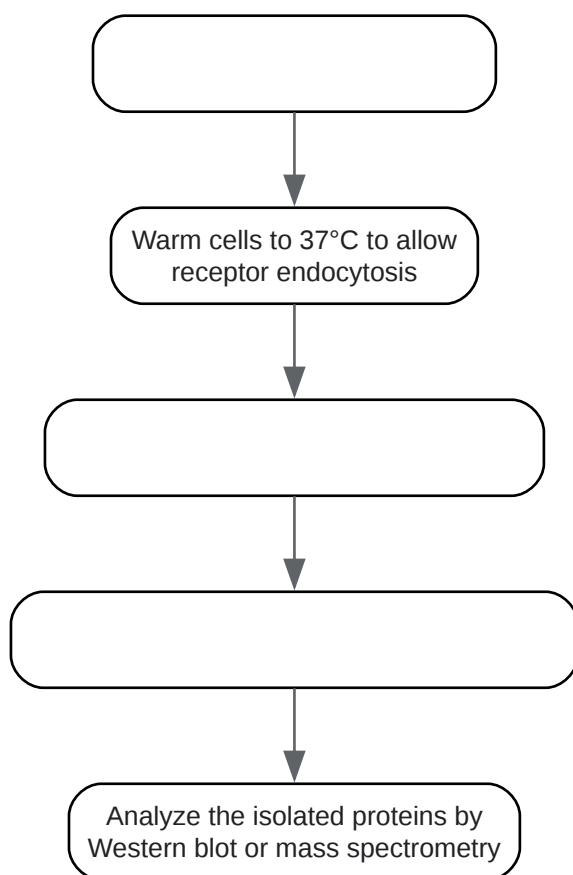
5. Analysis:

- The eluted proteins can be analyzed by various methods such as SDS-PAGE followed by Coomassie staining or Western blotting, or by mass spectrometry for identification of interacting partners.

Signaling Pathway Analysis

While **Biotin-C2-S-S-pyridine** is not an intrinsic component of any signaling pathway, it is a powerful tool for their elucidation. For instance, it can be used to label cell surface receptors. Upon internalization, the biotinylated receptors are protected from cleavage by membrane-impermeable reducing agents. This allows for the specific isolation and quantification of internalized receptors, providing insights into signaling pathway activation and regulation.

The logical flow for studying receptor endocytosis, a key event in many signaling pathways, is outlined below.



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Workflow for analyzing receptor endocytosis using reversible biotinylation.

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